DPTIP hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

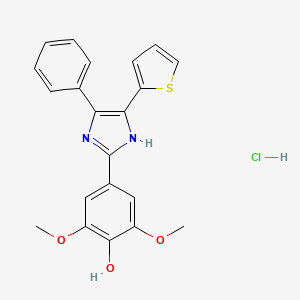

C21H19ClN2O3S |

|---|---|

Molecular Weight |

414.9 g/mol |

IUPAC Name |

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride |

InChI |

InChI=1S/C21H18N2O3S.ClH/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17;/h3-12,24H,1-2H3,(H,22,23);1H |

InChI Key |

JXCSNAONSJHTTR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

DPTIP Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent and selective, non-competitive allosteric inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3] Identified through high-throughput screening, this small molecule has emerged as a critical tool for studying the role of nSMase2 in various physiological and pathological processes, particularly in the biogenesis of extracellular vesicles (EVs).[4] Despite its high potency, the therapeutic potential of DPTIP has been hindered by poor pharmacokinetic properties, including low oral bioavailability and a short half-life.[5][6] This has led to the development of various prodrug strategies to enhance its clinical translatability. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of DPTIP hydrochloride, complete with detailed experimental protocols and quantitative data to support researchers in the field.

Discovery

DPTIP was identified as a potent inhibitor of nSMase2 through a high-throughput screening campaign of over 365,000 compounds from the National Center for Advancing Chemical Sciences (NCATS) chemical library.[4][7] The screening utilized a human nSMase2 assay to identify molecules that could modulate the enzyme's activity. DPTIP, also referred to as MS882 in some early reports, emerged as a lead candidate with a nanomolar potency (IC50 = 30 nM).[8] Further characterization revealed that DPTIP is a selective inhibitor of nSMase2, showing no significant activity against related enzymes like alkaline phosphatase and acid sphingomyelinase.[1] Its metabolic stability and ability to penetrate the brain made it a valuable research tool, although its poor pharmacokinetic profile necessitated further medicinal chemistry efforts.[7][9]

Synthesis Process

The synthesis of the core DPTIP molecule is based on established methods for the formation of substituted imidazoles. While the original specific protocol for DPTIP is not detailed in the immediate literature, a general and representative synthesis can be inferred. The primary focus of published synthetic chemistry surrounding DPTIP has been the development of prodrugs to improve its pharmacokinetic properties.

General Synthesis of the DPTIP Core

A plausible synthetic route to DPTIP likely involves a multi-component reaction to construct the substituted imidazole core. A common method for this is the Radziszewski reaction or similar condensation reactions. A representative, though not explicitly confirmed, synthetic scheme would involve the reaction of a diketone (phenyl-thiophen-2-yl-ethanedione), an aldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like acetic acid, followed by heating.

Detailed Synthesis of DPTIP Prodrugs (P1-P13)

The synthesis of DPTIP prodrugs has been extensively documented and primarily involves masking the phenolic hydroxyl group to improve oral bioavailability and metabolic stability.[5]

Experimental Protocol: General Procedure for Carbamate Prodrugs (e.g., P1, P7-P12) [5]

-

To a stirred solution of DPTIP (1.0 equivalent) in 1,2-dichloroethane (DCE), add N,N-Diisopropylethylamine (DIPEA, 5.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add triphosgene (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the resulting mixture at 0 °C for 1 hour.

-

Add the desired primary or secondary amine (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 3-20 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired prodrug.

Quantitative Data

The development of DPTIP and its prodrugs has been guided by extensive pharmacokinetic and pharmacodynamic evaluations. The following tables summarize key quantitative data from preclinical studies in mice and dogs.

Table 1: In Vitro and In Vivo Potency of DPTIP

| Parameter | Value | Species/Assay | Reference |

| IC50 (nSMase2) | 30 nM | Human | [1] |

| EC50 (WNV) | 0.26 µM | Vero Cells | |

| EC50 (ZIKV) | 1.56 µM | Vero Cells |

Table 2: Pharmacokinetic Properties of DPTIP and Prodrug P18 in Mice

| Parameter | DPTIP | Prodrug P18 | Unit | Reference |

| Dose | 10 (IP) | 10 (PO, DPTIP equiv.) | mg/kg | [7] |

| AUC0–t (plasma) | - | 1047 | pmol·h/mL | |

| AUC0–t (brain) | - | 247 | pmol·h/g | |

| Half-life (t1/2) | ~0.5 | 2 | hours | |

| Oral Bioavailability (%F) | < 5 | - | % | [5][6] |

| Brain/Plasma Ratio (AUC) | 0.26 | - | - | [7] |

Table 3: Pharmacokinetic Properties of DPTIP and Prodrug 9 in Dogs

| Parameter | DPTIP (PO) | Prodrug 9 (PO) | Unit | Reference |

| Dose | 2 | 2 (DPTIP equiv.) | mg/kg | [6] |

| AUC0–t (plasma) | 701 | 1352 | pmol·h/mL | [5][6] |

| Oral Bioavailability (%F) | 8.97 | 17.3 | % | [5][6] |

| Half-life (t1/2) | 3.7 | - | hours | [5] |

Mechanism of Action and Signaling Pathways

DPTIP functions as a non-competitive, allosteric inhibitor of nSMase2.[3] This enzyme is a key regulator of the biosynthesis of a specific population of extracellular vesicles (EVs). nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. The localized production of ceramide within the inner leaflet of the plasma membrane and at multivesicular bodies (MVBs) is a critical step in the budding of intraluminal vesicles and the subsequent release of EVs.[4]

By inhibiting nSMase2, DPTIP reduces the generation of ceramide, thereby suppressing the formation and release of these EVs.[1] This has significant implications in various disease models where EVs are known to transport pathological cargo, such as in neurodegenerative diseases and cancer. For instance, in models of brain injury, DPTIP has been shown to inhibit the release of astrocyte-derived EVs, which in turn reduces peripheral inflammation and immune cell infiltration into the brain.[4][7]

Signaling Pathway Diagram

Caption: Mechanism of action of DPTIP in inhibiting nSMase2-mediated EV biogenesis.

Experimental Workflow Diagram

Caption: Workflow for the discovery and preclinical development of DPTIP prodrugs.

Conclusion

This compound is a seminal discovery in the field of nSMase2 inhibition. Its high potency and selectivity have made it an invaluable tool for elucidating the role of nSMase2 in health and disease. While the parent molecule's poor pharmacokinetic properties have limited its direct therapeutic application, the successful development of prodrugs has revitalized its potential for clinical translation. This guide provides a comprehensive technical overview to aid researchers in leveraging DPTIP and its analogs for future studies in neurodegenerative diseases, oncology, and other fields where nSMase2-mediated EV signaling plays a crucial role.

References

- 1. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]

- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acsi-journal.eu [acsi-journal.eu]

- 8. Synthesis routes of 4-Methylsyringol [benchchem.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Structure-Activity Relationship of DPTIP Hydrochloride and its Analogs as Neutral Sphingomyelinase 2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the pathophysiology of various neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DPTIP and its analogs, detailing the key structural features essential for potent nSMase2 inhibition. Furthermore, this document outlines the experimental protocols for the synthesis of DPTIP and the enzymatic assays used to evaluate its inhibitory activity. The intricate signaling pathways modulated by DPTIP, particularly in the context of neuroinflammation and extracellular vesicle (EV) biogenesis, are also elucidated through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel nSMase2 inhibitors.

Introduction

Neutral sphingomyelinase 2 (nSMase2), a magnesium-dependent phosphodiesterase, plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine.[1][2] Dysregulation of nSMase2 activity and the subsequent accumulation of ceramide have been linked to the progression of several diseases, including Alzheimer's disease, Parkinson's disease, and neuroinflammation.[2] A key pathological role of nSMase2 is its involvement in the biogenesis of extracellular vesicles (EVs), which can act as carriers of pathogenic cargo, contributing to disease propagation.[3]

DPTIP hydrochloride has emerged as one of the most potent nSMase2 inhibitors identified to date, with an IC50 of 30 nM.[3][4][5][6] Its ability to penetrate the blood-brain barrier and its metabolic stability make it a promising lead compound for the development of therapeutics targeting CNS disorders.[4] Understanding the structure-activity relationship of DPTIP and its analogs is paramount for the rational design of next-generation nSMase2 inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) of DPTIP Analogs

Systematic SAR studies on the DPTIP scaffold have identified key pharmacophoric elements essential for potent nSMase2 inhibition. The DPTIP molecule can be dissected into three main components: the 2,6-dialkoxyphenol moiety, the central imidazole ring, and the substituents at the 4- and 5-positions of the imidazole ring.

The 4-(1H-Imidazol-2-yl)-2,6-dialkoxyphenol Scaffold

The 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol core is a critical pharmacophore for nSMase2 inhibitory activity.[1] Modifications to this scaffold have provided significant insights into the structural requirements for potent inhibition.

Table 1: SAR of DPTIP Analogs with Modifications to the Imidazole and Phenol Moieties [1]

| Compound | R1 | R2 | R3 | Imidazole Modification | nSMase2 IC50 (μM) |

| DPTIP | OMe | Phenyl | Thienyl | - | 0.03 |

| Analog 1 | OMe | Phenyl | Thienyl | N-Methyl | >10 |

| Analog 2 | H | Phenyl | Thienyl | - | >10 |

| Analog 3 | OMe | Phenyl | Thienyl | Thiazole | Significantly reduced potency |

| Analog 4 | OMe | Phenyl | Thienyl | Imidazoline | Complete loss of potency |

Data summarized from literature.[1]

Key findings from the SAR studies on this scaffold include:

-

Phenolic Hydroxyl Group: The free phenolic hydroxyl group is essential for activity. Its removal or replacement with a methoxy group leads to a complete loss of inhibitory potency.[1]

-

Imidazole NH: The hydrogen bond donor capability of the imidazole ring is crucial. N-methylation of the imidazole nitrogen results in a dramatic decrease in activity.[1]

-

Imidazole Ring Integrity: Replacement of the imidazole ring with other heterocycles like thiazole or its reduction to an imidazoline leads to a substantial loss of potency, highlighting the importance of the specific electronic and structural features of the imidazole core.[1]

-

Alkoxy Groups: The two methoxy groups on the phenol ring are important for maintaining high potency.

Substituents at the Imidazole C4 and C5 Positions

The nature of the substituents at the 4- and 5-positions of the imidazole ring significantly influences the inhibitory activity.

Table 2: SAR of DPTIP Analogs with Modifications at the Imidazole C4 and C5 Positions [1]

| Compound | R2 (C4-substituent) | R3 (C5-substituent) | nSMase2 IC50 (μM) |

| DPTIP | Phenyl | Thienyl | 0.03 |

| Analog 5 | 4-Fluorophenyl | Thienyl | 0.02 |

| Analog 6 | 4-Chlorophenyl | Thienyl | 0.03 |

| Analog 7 | 4-Methoxyphenyl | Thienyl | 0.04 |

| Analog 8 | Phenyl | 5-Chlorothienyl | 0.02 |

| Analog 9 | Isopropyl | Isopropyl | 0.02 |

Data summarized from literature.[1]

Observations from these modifications indicate that:

-

Aromatic substituents at both C4 and C5 positions are well-tolerated.

-

Electron-withdrawing or electron-donating groups on the phenyl ring at the C4 position have a minimal impact on potency.

-

Substitution on the thiophene ring at the C5 position is also tolerated.

-

Replacing the aryl substituents with smaller alkyl groups, such as isopropyl, can maintain or even slightly improve potency. Compound 25b (4-(4,5-diisopropyl-1H-imidazol-2-yl)-2,6-dimethoxyphenol) was found to be metabolically stable and showed higher plasma exposure after oral administration compared to DPTIP.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of DPTIP has been reported in the literature.[8] A general one-pot synthesis of similar tetra-substituted imidazoles involves the reaction of a benzil derivative, an aldehyde, ammonium acetate, and an aniline derivative.[9]

General Protocol for Imidazole Synthesis:

-

Dissolve the benzil derivative (e.g., 1-phenyl-2-(thiophen-2-yl)ethane-1,2-dione) and the substituted salicylaldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) in glacial acetic acid.

-

Add ammonium acetate and an appropriate aniline derivative.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography or recrystallization.

-

To obtain the hydrochloride salt, the purified free base is typically dissolved in a suitable solvent and treated with a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or methanol).

nSMase2 Inhibition Assay

The inhibitory activity of DPTIP and its analogs against nSMase2 is commonly determined using a fluorescence-based assay, such as the Amplex™ Red Sphingomyelinase Assay Kit.

Protocol Overview:

-

Recombinant human nSMase2 is incubated with the test compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of sphingomyelin.

-

The reaction mixture also contains horseradish peroxidase, choline oxidase, and alkaline phosphatase.

-

nSMase2 hydrolyzes sphingomyelin to phosphocholine and ceramide.

-

Alkaline phosphatase hydrolyzes phosphocholine to choline.

-

Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase, H₂O₂ reacts with the Amplex™ Red reagent to generate the highly fluorescent product, resorufin.

-

The fluorescence intensity is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

DPTIP exerts its effects primarily through the inhibition of nSMase2, which in turn modulates ceramide levels and downstream signaling cascades.

nSMase2-Mediated Ceramide Production and EV Biogenesis

nSMase2 is a key regulator of an ESCRT (endosomal sorting complex required for transport)-independent pathway of extracellular vesicle (exosome) biogenesis.[10][11]

Caption: DPTIP inhibits nSMase2, preventing ceramide-mediated exosome biogenesis.

The generation of ceramide within the late endosomal membrane (multivesicular body) by nSMase2 induces a negative membrane curvature, leading to the inward budding of the membrane to form intraluminal vesicles (ILVs).[10][12][13] These ILVs are then released into the extracellular space as exosomes when the multivesicular body fuses with the plasma membrane. By inhibiting nSMase2, DPTIP reduces ceramide production and consequently suppresses the release of these exosomes.

Role in Neuroinflammation

In the context of neuroinflammation, particularly in astrocytes, nSMase2 is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][14]

Caption: DPTIP blocks the pro-inflammatory cytokine-induced nSMase2 signaling cascade in astrocytes.

The activation of nSMase2 in astrocytes leads to an increase in ceramide levels, which then acts as a second messenger to activate downstream signaling pathways, including p38 MAPK and NF-κB.[14] This cascade results in the production and release of more pro-inflammatory cytokines, creating a positive feedback loop that exacerbates neuroinflammation.[14][15] Furthermore, the EVs released from activated astrocytes can carry inflammatory mediators and pathogenic proteins, contributing to neuronal damage.[16] DPTIP, by inhibiting nSMase2, can break this cycle, reducing both the production of inflammatory cytokines and the release of harmful EVs.

Conclusion

This compound is a highly potent and selective nSMase2 inhibitor with a well-defined structure-activity relationship. The key to its high affinity lies in the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold, with the phenolic hydroxyl and imidazole NH groups being critical for its inhibitory activity. The substituents at the C4 and C5 positions of the imidazole ring can be modified to fine-tune the compound's properties without significantly compromising its potency. The detailed experimental protocols for synthesis and activity assessment provide a framework for the development of novel analogs. By elucidating the role of DPTIP in modulating nSMase2-mediated signaling pathways, particularly in the context of EV biogenesis and neuroinflammation, this guide underscores the therapeutic potential of targeting nSMase2 and provides a solid foundation for future drug discovery efforts in this area.

References

- 1. Neutral Sphingomyelinase 2 Inhibitors Based on the 4-(1H-Imidazol-2-yl)-2,6-dialkoxyphenol scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide triggers budding of exosome vesicles into multivesicular endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. pure.mpg.de [pure.mpg.de]

- 13. researchgate.net [researchgate.net]

- 14. Early activation of nSMase2/ceramide pathway in astrocytes is involved in ischemia-associated neuronal damage via inflammation in rat hippocampi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neutral sphingomyelinase 2 mediates oxidative stress effects on astrocyte senescence and synaptic plasticity transcripts - PMC [pmc.ncbi.nlm.nih.gov]

DPTIP Hydrochloride: A Technical Guide to its Role in the Inhibition of Exosome Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exosomes, nano-sized extracellular vesicles, are pivotal mediators of intercellular communication, playing a crucial role in both physiological and pathological processes, including cancer progression and neurodegenerative diseases. The biogenesis of exosomes is a complex process, offering potential targets for therapeutic intervention. This technical guide provides an in-depth overview of DPTIP hydrochloride, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), and its significant role in the inhibition of exosome biogenesis. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol, or this compound, has emerged as a powerful pharmacological tool for investigating the roles of nSMase2 and exosomes in various biological systems. It is a brain-penetrant small molecule that has demonstrated efficacy in both in vitro and in vivo models. DPTIP acts as a non-competitive inhibitor of nSMase2, an enzyme critical for the ceramide-dependent pathway of exosome formation. Its high potency and selectivity make it a valuable agent for dissecting the molecular mechanisms of exosome biogenesis and for exploring the therapeutic potential of exosome inhibition.

Mechanism of Action: Inhibition of nSMase2-Mediated Exosome Biogenesis

The primary mechanism by which this compound inhibits exosome biogenesis is through the direct and potent inhibition of neutral sphingomyelinase 2 (nSMase2). nSMase2 is a key enzyme in the sphingolipid metabolism pathway that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.

The generation of ceramide within the late endosome, specifically on the membrane of multivesicular bodies (MVBs), is a critical step in the formation of intraluminal vesicles (ILVs). The accumulation of ceramide induces negative curvature in the membrane, facilitating the inward budding of the MVB membrane to form ILVs. These ILVs encapsulate cytosolic components, including proteins, RNA, and lipids. The MVBs then fuse with the plasma membrane, releasing the ILVs into the extracellular space as exosomes.

This compound, by inhibiting nSMase2, prevents the localized production of ceramide at the MVB membrane. This disruption of ceramide generation halts the inward budding process and subsequent ILV formation, ultimately leading to a significant reduction in the secretion of exosomes.

Quantitative Data

The efficacy of this compound as an inhibitor of nSMase2 and exosome biogenesis has been quantified in several studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (nSMase2) | 30 nM | Recombinant human nSMase2 | [1][2][3] |

| Effective Concentration | 0.03 - 30 µM | Primary rat astrocytes | [1][3] |

| Exosome Release Inhibition | ~50% at 30 µM | Primary rat astrocytes | [1] |

Table 1: Potency and Efficacy of this compound

| Parameter | DPTIP | GW4869 | Cambinol |

| IC50 (nSMase2) | 30 nM | 1 µM | 5-6 µM |

Table 2: Comparison of this compound with Other nSMase2 Inhibitors[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in inhibiting exosome biogenesis.

Cell Culture and Treatment

-

Cell Seeding: Plate primary astrocytes or other desired cell types in appropriate culture vessels.

-

Serum Starvation (optional): For certain cell types like astrocytes, inducing stress through serum starvation can stimulate nSMase2-dependent exosome release.[3]

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30 µM).[1][3] A vehicle control (e.g., DMSO) should be run in parallel.[3]

-

Incubation: Treat the cells with this compound or vehicle for a specified period (e.g., 2 hours).[3]

Exosome Isolation

-

Collection of Conditioned Media: Following treatment, collect the cell culture supernatant.

-

Differential Centrifugation:

-

Centrifuge at 300 x g for 10 minutes to pellet cells.

-

Transfer the supernatant and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.

-

Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles.

-

Transfer the supernatant and ultracentrifuge at 100,000 x g for 70 minutes to pellet exosomes.

-

-

Washing: Resuspend the exosome pellet in PBS and repeat the ultracentrifugation step to wash the exosomes.

-

Resuspension: Resuspend the final exosome pellet in PBS or a suitable buffer for downstream analysis.

Nanoparticle Tracking Analysis (NTA)

NTA is used to determine the size distribution and concentration of isolated exosomes.

-

Sample Preparation: Dilute the resuspended exosome pellet in filtered PBS to achieve an optimal particle concentration for analysis (typically 107 to 109 particles/mL).

-

Instrument Setup: Use a NanoSight instrument (or equivalent) and set the camera level and detection threshold appropriately for the sample.

-

Data Acquisition: Record videos of the particles undergoing Brownian motion. The software tracks the movement of individual particles to calculate their hydrodynamic diameter based on the Stokes-Einstein equation.

-

Data Analysis: Analyze the recorded videos to generate a particle size distribution profile and determine the concentration of exosomes.

Western Blotting for Exosome Markers

Western blotting is used to confirm the presence of exosome-specific protein markers.

-

Protein Lysis: Lyse the isolated exosomes and parent cells using RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against exosome markers (e.g., ALIX, TSG101, CD63, CD81) and a negative control (e.g., Calnexin, a marker for the endoplasmic reticulum to assess purity).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

nSMase2 Activity Assay

A fluorescence-based assay can be used to measure the enzymatic activity of nSMase2.

-

Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer.

-

Assay Reaction: In a 96-well plate, combine the lysate with a reaction mixture containing sphingomyelin, alkaline phosphatase, choline oxidase, and a fluorescent probe (e.g., Amplex Red).

-

Mechanism: nSMase2 hydrolyzes sphingomyelin to phosphocholine. Alkaline phosphatase converts phosphocholine to choline. Choline oxidase then oxidizes choline, producing hydrogen peroxide, which reacts with the fluorescent probe to generate a fluorescent product (e.g., resorufin).

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the lysate with varying concentrations of the compound before adding the substrate.

Conclusion

This compound is a highly potent and selective inhibitor of nSMase2, making it an invaluable tool for studying the ceramide-dependent pathway of exosome biogenesis. Its ability to effectively reduce exosome secretion in both in vitro and in vivo models provides a powerful means to investigate the functional roles of exosomes in health and disease. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of exosome biology and to explore the therapeutic potential of targeting this pathway.

References

The chemical and physical properties of DPTIP hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP hydrochloride is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme involved in the biogenesis of extracellular vesicles (EVs).[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in neurodegenerative and oncologic diseases.[4]

Chemical and Physical Properties

This compound, with the IUPAC name 2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride, is a small molecule inhibitor of nSMase2.[5] It was identified through a high-throughput screening of over 365,000 compounds.[1] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride | [5] |

| Molecular Formula | C₂₁H₁₉ClN₂O₃S | [5] |

| Molecular Weight | 414.91 g/mol | [5] |

| CAS Number | 2361799-64-4 | |

| Appearance | Beige Solid | [6] |

| Purity | >95% | |

| IC₅₀ for nSMase2 | 30 nM | [1][2][7] |

| Solubility | Soluble in DMSO and EtOH. | |

| Storage | 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [7] |

Mechanism of Action and Signaling Pathway

This compound is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[4] nSMase2 is a membrane-bound enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[8] Ceramide plays a crucial role in the biogenesis of extracellular vesicles (EVs) by promoting the budding of intraluminal vesicles within multivesicular bodies.[3][5]

In the context of brain inflammation, pro-inflammatory cytokines like Interleukin-1β (IL-1β) can activate nSMase2 in astrocytes.[5][9] This leads to increased ceramide production and subsequent release of astrocyte-derived EVs. These EVs can enter the circulation and trigger a peripheral immune response, including the release of cytokines from the liver, which in turn can lead to the infiltration of peripheral immune cells into the brain, potentially causing secondary damage.[1]

This compound inhibits nSMase2 activity, thereby reducing ceramide production and blocking the release of these pro-inflammatory EVs.[1][5] This mechanism has been shown to attenuate the peripheral immune response and reduce immune cell infiltration into the brain in a mouse model of brain inflammation.[1]

Caption: DPTIP inhibits nSMase2, blocking the IL-1β induced release of pro-inflammatory EVs from astrocytes.

Experimental Protocols

nSMase2 Inhibition Assay (In Vitro)

This protocol describes the determination of this compound's IC₅₀ value against human nSMase2. The assay utilizes a coupled enzymatic reaction that produces a fluorescent signal proportional to nSMase2 activity.[5][9]

Materials:

-

Recombinant human nSMase2

-

Sphingomyelin (substrate)

-

Amplex Red reagent

-

Alkaline phosphatase

-

Choline oxidase

-

Horseradish peroxidase

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

This compound

-

384-well plates

-

Plate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the this compound dilutions to the wells of a 384-well plate.

-

Add recombinant human nSMase2 to each well and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a substrate mixture containing sphingomyelin, Amplex Red, alkaline phosphatase, choline oxidase, and horseradish peroxidase.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 540 nm excitation, 590 nm emission).

-

Calculate the percent inhibition for each this compound concentration relative to a control without the inhibitor.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Inhibition of Extracellular Vesicle (EV) Release from Astrocytes (In Vitro)

This protocol details the assessment of this compound's ability to inhibit EV release from primary astrocyte cultures.[1]

Materials:

-

Primary astrocyte cultures

-

Cell culture medium

-

This compound

-

Stimulating agent (e.g., IL-1β)

-

Reagents for EV isolation (e.g., ultracentrifugation or commercial kits)

-

Nanoparticle tracking analysis (NTA) instrument

-

Antibodies for EV markers (e.g., CD63, CD81) for Western blotting

Procedure:

-

Culture primary astrocytes to a suitable confluency.

-

Pre-treat the astrocytes with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent like IL-1β to induce EV release.

-

Collect the cell culture supernatant.

-

Isolate EVs from the supernatant using a chosen method (e.g., differential ultracentrifugation).

-

Quantify the concentration and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA).

-

Confirm the presence of EVs by detecting exosomal markers (e.g., CD63, CD81) via Western blotting.

-

Analyze the dose-dependent effect of this compound on the number of released EVs.

Caption: Workflow for assessing DPTIP's inhibition of EV release both in vitro and in vivo.

In Vivo Efficacy

In a mouse model of brain inflammation induced by intrastriatal injection of IL-1β, this compound demonstrated significant in vivo efficacy.[1] Administration of DPTIP (10 mg/kg, IP) 30 minutes prior to IL-1β injection resulted in a 51% reduction in the release of astrocyte-derived EVs into the circulation.[1] This was accompanied by a decrease in the upregulation of pro-inflammatory cytokines in the liver and a significant reduction in the infiltration of neutrophils into the brain.[1] These findings highlight the potential of this compound as a therapeutic agent for neuroinflammatory conditions where astrocyte-derived EVs play a pathogenic role.

Conclusion

This compound is a highly potent and selective nSMase2 inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to modulate the release of extracellular vesicles presents a novel therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides researchers with the fundamental information and experimental framework to further investigate the therapeutic potential of this compound.

References

- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

DPTIP Hydrochloride: A Technical Guide to a Non-Competitive nSMase2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DPTIP hydrochloride, a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). It covers the compound's mechanism of action, pharmacological data, involvement in key signaling pathways, and detailed experimental protocols for its characterization.

Introduction to nSMase2 and this compound

Neutral sphingomyelinase 2 (nSMase2), an enzyme encoded by the SMPD3 gene, is a key player in sphingolipid metabolism.[1][2] It catalyzes the hydrolysis of sphingomyelin into two bioactive molecules: ceramide and phosphorylcholine.[3][4][5] nSMase2-generated ceramide is a critical second messenger involved in a multitude of cellular processes, including inflammation, apoptosis, cell growth arrest, and the biogenesis of extracellular vesicles (EVs).[1][2][3] Given its role in these pathways, particularly in pathological states, nSMase2 has emerged as a promising therapeutic target for a range of diseases, including neurological disorders, cancer, and infectious diseases.[2][6]

DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol) hydrochloride is a potent, selective, metabolically stable, and brain-penetrant small molecule inhibitor of nSMase2.[7][8] It was identified through a high-throughput screening campaign and stands out from other inhibitors due to its high potency.[8] DPTIP functions through a non-competitive mechanism, making it a valuable tool for studying nSMase2-dependent processes and a promising lead for therapeutic development.[9][10]

Compound Profile and Quantitative Data

This compound has been characterized by its high potency and selectivity for nSMase2 over other related enzymes.

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | 2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride | [7] |

| CAS Number | 2361799-64-4 | [7][11] |

| Molecular Formula | C₂₁H₁₈N₂O₃S · HCl | [7][11] |

| Molecular Weight | 414.91 g/mol | [7][11] |

| nSMase2 IC₅₀ | 30 nM | [7][8][11][12][13] |

| Acid Sphingomyelinase IC₅₀ | >100 µM | [11] |

| Alkaline Phosphatase IC₅₀ | >100 µM |[11] |

Table 2: In Vitro Efficacy of DPTIP

| Application | Cell Line | EC₅₀ Value | Reference(s) |

|---|---|---|---|

| Antiviral Activity (WNV) | Vero | 0.26 µM | [4][11] |

| Antiviral Activity (WNV) | HeLa | 2.81 µM | [4][11] |

| Antiviral Activity (ZIKV) | Vero | 1.56 µM | [4][11] |

| Antiviral Activity (ZIKV) | HeLa | 1.84 µM |[4][11] |

Table 3: Pharmacokinetic Parameters of DPTIP

| Species | Administration | Key Parameters | Reference(s) |

|---|---|---|---|

| Mouse | Oral (PO) | t₁/₂: <0.5 h; Oral Bioavailability (%F): <5% | [14][15][16] |

| Mouse | Intraperitoneal (IP) | Brain Penetrance (AUCbrain/AUCplasma): 0.26 | [8] |

| Dog | Intravenous (IV) | t₁/₂: 3.7 h; Clearance: 12 mL/min/kg | [14] |

| Dog | Oral (PO) | Oral Bioavailability (%F): 8.97% |[14] |

The poor pharmacokinetic profile of DPTIP, characterized by a short half-life and low oral bioavailability, has prompted the development of prodrug strategies to improve its clinical potential.[14][15][16][17]

Mechanism of Action: Allosteric Inhibition

DPTIP exhibits a non-competitive mode of inhibition against nSMase2.[9] This indicates that it does not bind to the enzyme's active site where the substrate, sphingomyelin, binds. Instead, DPTIP interacts with an allosteric site, a distinct location on the enzyme that, when occupied, alters the enzyme's conformation and reduces its catalytic efficiency.[4]

Computational studies suggest that DPTIP's binding site may involve a crucial "DK switch," formed by residues Asp430 and Lys435, which is necessary for the enzyme's catalytic activity.[4] By binding to a nearby allosteric cavity, DPTIP is thought to block this switch, locking the enzyme in an inactive state.[4] This mechanism prevents the hydrolysis of sphingomyelin, thereby reducing the production of ceramide.[9][18]

Caption: Mechanism of nSMase2 inhibition by DPTIP.

Core Signaling Pathways and Biological Impact

DPTIP's inhibition of nSMase2 has significant downstream effects on cellular signaling, primarily by modulating ceramide levels. This impacts inflammatory responses and the biogenesis of extracellular vesicles.

nSMase2 is a crucial mediator in inflammatory pathways, activated by stimuli such as the pro-inflammatory cytokines TNF-α and IL-1β.[3][19][20] Upon activation, nSMase2 generates ceramide, which acts as a signaling molecule to propagate the inflammatory response.[19] In models of brain inflammation, intracerebral injection of IL-1β activates nSMase2 in astrocytes, leading to the production of ceramide.[9][18] This triggers a cascade that results in the release of EVs, which travel to the periphery, stimulate cytokine upregulation in the liver, and promote the infiltration of immune cells into the brain.[9][18]

DPTIP effectively disrupts this pathway. By inhibiting nSMase2, it prevents the initial ceramide production, thereby blocking the subsequent release of astrocyte-derived EVs, reducing peripheral cytokine upregulation, and attenuating neutrophil migration into the brain.[9][11][18]

nSMase2 plays a pivotal role in a non-canonical pathway of EV biogenesis.[1][6] Specifically, the generation of ceramide within the inner leaflet of the late endosomal membrane (multivesicular body) induces negative membrane curvature.[1] This process promotes the inward budding of the membrane to form intraluminal vesicles (ILVs).[1][9] When these multivesicular bodies fuse with the plasma membrane, the ILVs are released into the extracellular space as exosomes or EVs.[6]

DPTIP is a potent inhibitor of this process. It has been shown to dose-dependently inhibit the release of EVs from primary glial cells in vitro and in vivo.[8][9][10][11] This inhibitory action is central to its therapeutic potential in diseases where EVs contribute to pathology by transferring harmful cargo, such as misfolded proteins in neurodegenerative diseases or viral particles in infections.[2][6]

Caption: DPTIP's role in the neuroinflammatory signaling cascade.

Key Experimental Protocols

Reproducible and accurate characterization of nSMase2 inhibitors like DPTIP relies on standardized assays. Below are methodologies for key in vitro and cell-based experiments.

This protocol describes a common fluorescence-based assay to determine the enzymatic activity of nSMase2 and the inhibitory potency of compounds like DPTIP.

-

Principle: The assay measures nSMase2 activity by detecting the product phosphorylcholine. It uses a coupled enzyme system where phosphorylcholine is hydrolyzed by alkaline phosphatase to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which reacts with Amplex™ Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of phosphorylcholine produced.[21]

-

Materials:

-

Cell lysate containing nSMase2 (e.g., from transfected 293T cells or brain tissue homogenates).[4][22]

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.[4]

-

Substrate: Sphingomyelin.

-

Detection Reagents: Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase.

-

This compound (or other inhibitors) dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

-

Procedure:

-

Lysate Preparation: Harvest cells and lyse them in ice-cold assay buffer via sonication.[4] Determine the total protein concentration using a Bradford assay.[4]

-

Reaction Setup: In each well of the microplate, add the cell lysate (e.g., 2.5-5 µg total protein).[21]

-

Inhibitor Addition: Add serial dilutions of DPTIP (or vehicle control, e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Start the reaction by adding a pre-mixed solution containing sphingomyelin and the detection reagents (Amplex Red, HRP, choline oxidase, alkaline phosphatase).

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the increase in fluorescence over time (kinetic measurement).

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This protocol outlines a method to assess the effect of DPTIP on EV secretion from cultured cells.

-

Principle: Cells are treated with DPTIP, and the EVs released into the culture medium are isolated and quantified. Nanoparticle Tracking Analysis (NTA) is a common method for quantifying the size distribution and concentration of EVs.

-

Materials:

-

Cell line of interest (e.g., primary astrocytes, HCT116 cells).[9][23]

-

Cell culture medium (preferably depleted of EVs via ultracentrifugation).

-

This compound and vehicle control (DMSO).

-

Phosphate-buffered saline (PBS).

-

Equipment for EV isolation (e.g., ultracentrifuge).

-

Nanoparticle Tracking Analyzer (NTA).

-

-

Procedure:

-

Cell Culture: Plate cells and allow them to adhere. Replace the medium with EV-depleted medium.

-

Treatment: Treat the cells with various concentrations of DPTIP (e.g., 0.03–30 µM) or vehicle control for a specified time (e.g., 2-24 hours).[9]

-

Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).

-

EV Isolation: Isolate EVs from the conditioned media using a standard protocol, such as differential ultracentrifugation. This typically involves a series of centrifugation steps at increasing speeds to remove cells, dead cells, and cellular debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the EVs.[23]

-

Quantification: Resuspend the EV pellet in a known volume of filtered PBS. Analyze the sample using NTA to determine the particle concentration (EVs/mL) and size distribution.

-

Data Analysis: Normalize the EV concentration to the number of cells or total protein from the parent cell lysate. Compare the EV release from DPTIP-treated cells to the vehicle-treated control to determine the extent of inhibition.

-

Caption: Workflow for an in vitro nSMase2 inhibition assay.

Conclusion

This compound is a highly potent and selective non-competitive inhibitor of nSMase2, making it an invaluable tool for dissecting the complex roles of ceramide signaling and EV-mediated intercellular communication. Its ability to potently block nSMase2 activity in vitro and in vivo has demonstrated clear therapeutic potential in preclinical models of neuroinflammation and viral infections.[9][11] While its native pharmacokinetic properties present a challenge for clinical translation, ongoing research into prodrug formulations is a promising strategy to overcome these limitations.[14][15] This guide provides the foundational technical information for researchers and drug developers to effectively utilize DPTIP in their investigations and to advance the development of nSMase2-targeted therapeutics.

References

- 1. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutral sphingomyelinase 2: A promising drug target for CNS disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. immune-system-research.com [immune-system-research.com]

- 11. caymanchem.com [caymanchem.com]

- 12. DPTIP | nSMase 2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. DPTIP - Immunomart [immunomart.com]

- 14. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs [mdpi.com]

- 15. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]

DPTIP Hydrochloride: A Technical Guide to its Early Neurological Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a novel, potent, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2). Early research has identified its significant potential in the field of neurology, primarily focusing on its ability to modulate neuroinflammatory processes. This technical guide provides an in-depth overview of the foundational preclinical research on DPTIP hydrochloride, including its mechanism of action, key experimental data, and detailed methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic utility of nSMase2 inhibition in neurological disorders.

Introduction

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases and acute brain injury. A key process in the propagation of inflammatory signals from the brain to the periphery involves the release of extracellular vesicles (EVs) from astrocytes.[1][2] These EVs can cross the blood-brain barrier, carrying molecular cargo that can trigger a systemic inflammatory response, leading to the infiltration of peripheral immune cells into the brain and subsequent secondary damage.[2]

Neutral sphingomyelinase 2 (nSMase2) has been identified as a key enzyme in the biogenesis of EVs.[3][4] Inhibition of nSMase2 presents a promising therapeutic strategy to attenuate the neuroinflammatory cascade. This compound has emerged as a leading small molecule inhibitor of nSMase2, demonstrating high potency and favorable pharmacokinetic properties, including significant brain penetration.[1][2] This document details the early research applications of DPTIP in neurology, with a focus on its effects in models of brain inflammation.

Mechanism of Action: Inhibition of nSMase2-Mediated EV Release

DPTIP's primary mechanism of action in a neurological context is the inhibition of nSMase2. In response to pro-inflammatory stimuli such as Interleukin-1β (IL-1β), nSMase2 is activated in astrocytes.[1] This enzyme catalyzes the hydrolysis of sphingomyelin into ceramide. The resulting increase in ceramide concentration within the membranes of multivesicular bodies (MVBs) is a critical step for the formation of intraluminal vesicles (ILVs), which are subsequently released as EVs upon the fusion of MVBs with the plasma membrane.[1][4]

By inhibiting nSMase2, DPTIP blocks the production of ceramide, thereby preventing the formation and release of EVs from astrocytes.[1][5] This disruption of the astrocyte-peripheral immune communication pathway has been shown to reduce downstream inflammatory events, including peripheral cytokine upregulation and neutrophil infiltration into the brain.[1][2]

Figure 1: Proposed mechanism of DPTIP in neuroinflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of this compound.

| Parameter | Value | Reference |

| IC50 (nSMase2) | 30 nM | [1][2] |

Table 1: In Vitro Potency of DPTIP.

| Parameter | Plasma | Brain | Reference |

| Cmax | 11.6 ± 0.5 µM | 2.5 µM | [1] |

| AUC0-∞ | 10 ± 1 µMh | 2.6 ± 0.5 µMh | [1] |

| AUCbrain/AUCplasma | - | 0.26 | [1][2] |

Table 2: Pharmacokinetic Profile of DPTIP in Mice (10 mg/kg, IP).

| Effect | Inhibition | p-value | Reference |

| IL-1β-induced Astrocyte-Derived EV Release | 51 ± 13% | < 0.001 | [2] |

| Infiltration of Immune Cells into the Brain | 80 ± 23% | < 0.01 | [2] |

Table 3: In Vivo Efficacy of DPTIP in a Mouse Model of Brain Injury (10 mg/kg, IP).

Key Experimental Protocols

nSMase2 Enzyme Activity Assay (High-Throughput Screening)

This cell-free assay was developed in a 1536-well format to quantify the enzymatic activity of human recombinant nSMase2.[1] The protocol utilizes the Amplex Red system, where the hydrolysis of sphingomyelin by nSMase2 produces phosphorylcholine. Through a series of coupled enzymatic reactions, phosphorylcholine is stoichiometrically converted to the fluorescent product resorufin. The fluorescence signal is directly proportional to nSMase2 activity.[1]

Figure 2: Workflow for the nSMase2 enzyme activity assay.

In Vitro Inhibition of EV Release from Primary Astrocytes

-

Cell Culture: Primary astrocytes were isolated from mice and cultured.[1]

-

Activation: Astrocytes were activated by fetal bovine serum (FBS) withdrawal.[1]

-

Treatment: Cells were treated with DPTIP or a vehicle control (DMSO) at a range of concentrations (0.03–30 µM).[1]

-

EV Isolation: Two hours after treatment, the culture media was collected, and EVs were isolated.[1]

-

Quantification: The number of isolated EVs was quantified using nanoparticle tracking analysis.[1]

In Vivo Mouse Model of Brain Inflammation

-

Animal Model: GFAP-GFP mice were used to allow for the identification of astrocyte-derived EVs.[2]

-

Treatment Groups: Mice were divided into groups and administered saline, IL-1β, IL-1β + DPTIP (10 mg/kg, IP), or IL-1β + an inactive analog.[5]

-

Dosing Schedule: DPTIP or the inactive analog was administered 30 minutes prior to the intracerebral injection of IL-1β.[5]

-

Sample Collection: At 2 hours post-IL-1β injection, mice were sacrificed, and samples were collected to measure EV release from the brain and analyze liver cytokines.[5]

-

Endpoint Analysis: Astrocyte-derived EV release was quantified, and the infiltration of immune cells into the brain was assessed.[2]

References

- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Foundational Studies on the Antiviral Effects of DPTIP Hydrochloride on Viral Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) hydrochloride and its inhibitory effects on viral replication. The focus is on its activity against flaviviruses, leveraging its mechanism as a host-directed antiviral agent.

Quantitative Analysis of Antiviral Activity

DPTIP hydrochloride has demonstrated potent antiviral activity against medically significant flaviviruses, specifically West Nile Virus (WNV) and Zika Virus (ZIKV). Its efficacy is attributed to the inhibition of the host enzyme, neutral sphingomyelinase 2 (nSMase2), which is crucial for the replication of these viruses.[1][2][3] The following table summarizes the key quantitative data from foundational studies.

| Parameter | West Nile Virus (WNV) | Zika Virus (ZIKV) | Cell Line | Reference |

| EC50 (µM) | 0.26 | 1.56 | Vero | [1][3] |

| 2.81 | 1.84 | HeLa | [1][3] | |

| CC50 (µM) | 54.83 | 54.83 | Vero | [3] |

| 15.11 | 15.11 | HeLa | [3] | |

| Selectivity Index (SI) | 206.75 | 35.13 | Vero | [3] |

| 5.37 | 8.21 | HeLa | [3] |

EC50 (Half-maximal Effective Concentration): The concentration of DPTIP that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of DPTIP that causes 50% cytotoxicity to the host cells. SI (Selectivity Index): Calculated as CC50/EC50, this value indicates the therapeutic window of the compound. A higher SI value suggests a more favorable safety and efficacy profile.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to determine the antiviral activity and cytotoxicity of this compound.

This assay is the gold standard for quantifying infectious virus particles.

-

Cell Seeding: Vero or HeLa cells were seeded in 24-well plates and grown to form a confluent monolayer.

-

Infection: The cell monolayers were infected with either WNV or ZIKV at a Multiplicity of Infection (MOI) of 1 Plaque-Forming Unit (PFU) per cell.

-

Compound Treatment: Immediately after infection, ten-fold serial dilutions of this compound were added to the infected cell monolayers.

-

Incubation: The treated and infected cells were incubated for 24 hours to allow for viral replication and progeny virus release.

-

Supernatant Collection: After the incubation period, the supernatant containing the progeny virus was collected.

-

Plaque Assay: The collected supernatants were serially diluted and used to infect fresh monolayers of Vero cells. The cells were then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Quantification: After a further incubation period, the cells were fixed and stained (e.g., with crystal violet), and the plaques were counted. The virus titer (in PFU/mL) was calculated for each DPTIP concentration.

-

Data Analysis: The virus yield at each DPTIP concentration was normalized to the untreated control. The EC50 value was determined by fitting the data to a sigmoidal dose-response curve.[1][3][4]

This assay determines the effect of the compound on host cell viability.

-

Cell Seeding: Uninfected Vero or HeLa cells were seeded in 96-well plates.

-

Compound Treatment: The cells were treated with the same serial dilutions of this compound used in the antiviral assay.

-

Incubation: The cells were incubated for the same duration as the antiviral assay (24 hours).

-

ATP Measurement: The viability of the cells was determined by measuring the intracellular ATP levels using a commercial kit (e.g., CellTiter-Glo). The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured.

-

Data Analysis: The cell viability at each DPTIP concentration was normalized to the untreated control. The CC50 value was calculated from the dose-response curve.[3][4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of DPTIP and the experimental workflow.

Caption: this compound's mechanism of action.

Caption: Experimental workflow for antiviral and cytotoxicity assays.

References

- 1. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Preliminary Investigation into DPTIP Hydrochloride's Anti-Cancer Potential: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Currently, there is no publicly available scientific literature or clinical data detailing a preliminary investigation into the anti-cancer potential of a compound specifically identified as "DPTIP hydrochloride." Extensive searches of scholarly databases and clinical trial registries have not yielded any information regarding its mechanism of action, preclinical studies, or evaluation in oncology.

This guide, therefore, serves as a foundational framework outlining the essential experimental protocols and data presentation standards that would be required for a comprehensive preliminary investigation of a novel anti-cancer agent. While specific data for this compound is unavailable, this document provides researchers with a structured approach to evaluating the potential of any new chemical entity in oncology.

Introduction to Novel Anti-Cancer Agent Evaluation

The discovery and development of new anti-cancer therapies are critical to addressing the global burden of cancer. The initial investigation of a potential therapeutic agent involves a series of rigorous preclinical studies to assess its efficacy, mechanism of action, and safety profile. This process typically begins with in vitro assays to determine the compound's cytotoxic effects on cancer cell lines, followed by more complex studies to elucidate the molecular pathways involved. Promising candidates then advance to in vivo models to evaluate their anti-tumor activity and systemic effects in a living organism.

In Vitro Assessment of Anti-Cancer Activity

The first step in evaluating a novel compound like "this compound" would be to determine its effect on cancer cell viability and proliferation in vitro.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines from different tissues of origin (e.g., breast, lung, colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: IC50 Values

The quantitative data from cell viability assays should be summarized in a clear and structured table.

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HCT116 | Colon Cancer | Data Not Available |

| PC-3 | Prostate Cancer | Data Not Available |

Elucidation of the Mechanism of Action

Understanding how a compound exerts its anti-cancer effects is crucial for its further development. Key areas of investigation include apoptosis induction and cell cycle arrest.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Methodology:

-

Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

-

Data Analysis: The percentage of cells in each quadrant is calculated and compared between treated and untreated cells.

Visualization: Apoptosis Induction Workflow

Caption: Workflow for assessing apoptosis induction by a test compound.

Investigation of Signaling Pathways

Many anti-cancer drugs target specific signaling pathways that are dysregulated in cancer cells. Identifying the pathways affected by a novel compound is a key step in understanding its mechanism.

Experimental Protocol: Western Blotting

Objective: To investigate the effect of the compound on the expression and activation of key proteins in cancer-related signaling pathways (e.g., PI3K/Akt, MAPK/ERK).

Methodology:

-

Protein Extraction: Cancer cells are treated with the compound for various time points. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., total Akt, phosphorylated Akt, total ERK, phosphorylated ERK, and a loading control like β-actin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Visualization: Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway inhibited by this compound.

In Vivo Efficacy Studies

Promising results from in vitro studies would warrant further investigation in animal models to assess the anti-tumor efficacy and safety of the compound in a more complex biological system.

Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor activity of the compound in an animal model.

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into control and treatment groups. The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control is administered to the control group.

-

Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Data Presentation: In Vivo Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Data Not Available | - |

| This compound | 10 | Data Not Available | Data Not Available |

| This compound | 30 | Data Not Available | Data Not Available |

| Positive Control | Varies | Data Not Available | Data Not Available |

Conclusion

The preliminary investigation of a novel anti-cancer agent is a multifaceted process that requires a systematic and rigorous approach. Although no specific data exists for "this compound," this guide provides a comprehensive overview of the standard experimental protocols, data presentation formats, and visualization tools necessary to evaluate the anti-cancer potential of any new chemical entity. Future research on novel compounds should adhere to these principles to ensure the generation of robust and reliable data for advancing the field of oncology.

Methodological & Application

DPTIP Hydrochloride: A Potent Inhibitor of nSMase2 for In Vitro Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of DPTIP hydrochloride on neutral sphingomyelinase 2 (nSMase2). This compound is a potent and selective non-competitive inhibitor of nSMase2 with an IC50 value in the nanomolar range.[1][2][3][4][5] This protocol is designed for researchers in cell biology, pharmacology, and drug discovery who are investigating the role of nSMase2 in various physiological and pathological processes. The provided methodology utilizes a commercially available fluorescence-based assay kit for ease of use and reproducibility. Additionally, this note includes a summary of the quantitative data for DPTIP and other relevant inhibitors, as well as a diagram of the nSMase2 signaling pathway.

Introduction

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in cellular signaling.[2][6] It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[2][6][7][8] The product of this reaction, ceramide, is a bioactive lipid that functions as a second messenger in a multitude of cellular processes, including apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs).[6][8][9] Dysregulation of nSMase2 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.[6][7]

DPTIP (2,6-dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]-phenol) hydrochloride has been identified as a highly potent, brain-penetrant inhibitor of nSMase2.[1][4][5][10] It exhibits a non-competitive mode of inhibition and demonstrates high selectivity for nSMase2 over other related enzymes like acid sphingomyelinase.[1][10][11] These properties make this compound a valuable research tool for elucidating the biological functions of nSMase2 and for the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and other commonly used nSMase2 inhibitors for comparative purposes.

| Inhibitor | IC50 Value (nSMase2) | Inhibition Type | Selectivity | Reference(s) |

| This compound | 30 nM | Non-competitive | Selective over acid sphingomyelinase and alkaline phosphatase (IC50 >100 µM) | [1][2][3][4][5] |

| GW4869 | 1 µM | Non-competitive | Non-specific, also inhibits nSMase3 | [12] |

| Cambinol | 7 µM | Non-competitive | --- | [12] |

| Altenusin | µM range | Non-competitive | --- | [7] |

| PDDC | 300 nM | Non-competitive | --- | [12] |

Experimental Protocols

In Vitro nSMase2 Inhibition Assay using a Fluorescence-Based Method